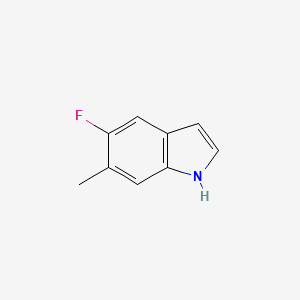

5-fluoro-6-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAVXDSGDUVHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646649 | |

| Record name | 5-Fluoro-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-16-7 | |

| Record name | 5-Fluoro-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-fluoro-6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-fluoro-6-methyl-1H-indole (CAS No. 1000343-16-7). Due to the limited availability of direct experimental data for this specific isomer, this document combines confirmed information with data from closely related analogs and theoretical predictions to offer a valuable resource for researchers. The guide includes detailed tables of chemical properties, a plausible experimental protocol for its synthesis via the Leimgruber-Batcho reaction, and visualizations of the synthetic workflow and a potential biological signaling pathway.

Chemical Properties

This compound is a fluorinated derivative of the indole scaffold, a common motif in biologically active compounds. The presence of both a fluorine atom and a methyl group on the benzene ring is expected to significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1000343-16-7 | Commercial Suppliers |

| Molecular Formula | C₉H₈FN | - |

| Molecular Weight | 149.17 g/mol | Calculated |

| Appearance | Solid (predicted) | - |

| Purity | ≥ 95% | [1] |

Table 2: Predicted Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Predicted) | 6-fluoro-5-methyl-1H-indole | 5-fluoroindole |

| Melting Point (°C) | Data not available | No data available | 45-48 |

| Boiling Point (°C) | Data not available | No data available | No data available |

| LogP | Data not available | No data available | 2.4 |

| pKa | Data not available | No data available | No data available |

Synthesis

A likely and scalable method for the synthesis of this compound is the Leimgruber-Batcho indole synthesis . This method is widely used in the pharmaceutical industry for the preparation of substituted indoles from o-nitrotoluenes.[2][3][4]

Proposed Synthetic Pathway

The synthesis would likely start from 4-fluoro-3-methyl-2-nitrotoluene. This starting material would first be reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. This intermediate is then subjected to a reductive cyclization to yield the final indole product.

Caption: Proposed Leimgruber-Batcho synthesis of this compound.

Experimental Protocol (Representative)

The following is a representative protocol adapted from the synthesis of 6-chloro-5-fluoroindole, which can likely be modified for the synthesis of this compound.[2]

Step 1: Enamine Formation

-

A mixture of the starting material, 4-fluoro-3-methyl-2-nitrotoluene, N,N-dimethylformamide di-isopropyl acetal, and N,N-dimethylformamide is heated to approximately 100°C and stirred for several hours.

-

The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, the mixture is cooled to room temperature.

Step 2: Reductive Cyclization

-

A separate reaction vessel is charged with a solvent such as toluene, acetic acid, and a reducing agent like iron powder.

-

The mixture is heated to around 60°C.

-

The enamine solution from Step 1 is added dropwise to the reducing mixture, maintaining the temperature below 80°C.

-

After the addition is complete, the reaction mixture is heated to 100°C and stirred for several hours, with progress monitored by HPLC.

-

Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed sequentially with dilute acid (e.g., 1N HCl), water, and a saturated bicarbonate solution.

-

The organic layer is then dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under vacuum.

-

The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Spectral Data (Predicted)

As experimental spectral data for this compound is not available, the following table provides predicted NMR chemical shifts. These predictions are based on computational models and data from similar structures.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-H | ~8.1 | - |

| C2-H | ~7.2 | ~124 |

| C3-H | ~6.5 | ~102 |

| C4-H | ~7.4 | ~119 |

| C5 | - | ~158 (d, J=235 Hz) |

| C6 | - | ~115 (d, J=18 Hz) |

| C7-H | ~7.0 | ~109 (d, J=5 Hz) |

| C3a | - | ~127 |

| C7a | - | ~131 |

| 6-CH₃ | ~2.3 | ~15 |

Note: These are predicted values and should be confirmed by experimental data. The splitting pattern of the fluorine-coupled carbons is indicated by '(d, J=... Hz)'.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the indole nucleus and its fluorinated derivatives are known to exhibit a wide range of pharmacological effects.[5][6][7]

Anticipated Biological Profile

-

Anticancer and Antimicrobial Activity: Many fluorinated indoles have demonstrated potent activity against various cancer cell lines and microbial strains. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.

-

Serotonin (5-HT) Receptor Modulation: The indole scaffold is a key component of serotonin. Substituted indoles are known to act as agonists or antagonists at various serotonin receptor subtypes, suggesting potential applications in treating neurological and psychiatric disorders.

Hypothetical Signaling Pathway: Serotonin Receptor Interaction

Given the structural similarity of indoles to serotonin, a plausible mechanism of action for this compound could involve the modulation of serotonergic signaling.

Caption: Hypothetical signaling pathway of this compound via a Gq-coupled 5-HT receptor.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the data for similar compounds like 5-fluoroindole, the following precautions should be taken:[8][9][10]

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a compound of interest for which detailed experimental data is currently lacking. This guide provides a foundational understanding of its chemical nature, a viable synthetic route, and its potential biological relevance based on the well-documented properties of related indole derivatives. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in drug discovery and development.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. tsijournals.com [tsijournals.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. rjpn.org [rjpn.org]

- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. downloads.ossila.com [downloads.ossila.com]

Elucidation of the Molecular Structure of 5-fluoro-6-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 5-fluoro-6-methyl-1H-indole. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related isomers, such as 5-fluoro-3-methyl-1H-indole and 6-fluoro-5-methyl-1H-indole, to present a predictive and methodological framework. This approach offers valuable insights for researchers working with novel fluorinated indole derivatives.

Predicted Molecular Structure and Properties

The foundational step in structure elucidation is the determination of the molecular formula and the arrangement of atoms. For this compound, the molecular formula is C₉H₈FN, corresponding to a molecular weight of 149.17 g/mol .[1][2] The core of the molecule is an indole bicyclic system, with a fluorine atom substituted at the 5-position and a methyl group at the 6-position of the benzene ring.

Spectroscopic Data (Predicted)

Spectroscopic analysis is critical for confirming the molecular structure. The following tables summarize the expected quantitative data for this compound based on data from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | br s | 1H | N-H |

| ~7.3-7.5 | m | 2H | Ar-H |

| ~6.9-7.1 | m | 2H | Ar-H |

| ~2.3 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (d) | C-F |

| ~135 | C |

| ~128 | C |

| ~125 | CH |

| ~112 (d) | CH |

| ~110 (d) | CH |

| ~105 | CH |

| ~100 | C |

| ~16 | -CH₃ |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ -125 | Ar-F |

Note: Predicted values are based on data for 5-fluoro-3-methyl-1H-indole and other similar structures. Actual experimental values may vary.[3]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Methyl C-H |

| ~1600-1450 | C=C Stretch | Aromatic C=C |

| ~1250 | C-F Stretch | Aryl-F |

Note: These are characteristic ranges for the specified functional groups.[1][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 149 | Molecular Ion [M]⁺ |

| 134 | [M-CH₃]⁺ |

| 121 | [M-HCN-H]⁺ |

Note: Fragmentation patterns can be complex and are predicted based on the general behavior of indole compounds under electron ionization.[1]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of this compound.

Synthesis: Leimgruber-Batcho Indole Synthesis

A common and effective method for the synthesis of substituted indoles is the Leimgruber-Batcho reaction.

Protocol:

-

Enamine Formation: A substituted o-nitrotoluene (in this case, 4-fluoro-3-methyl-1-nitrotoluene) is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) with heating to form the corresponding enamine intermediate.

-

Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. A common method involves using iron powder in acetic acid. Other reducing agents such as Raney nickel or palladium on carbon with hydrogen gas can also be employed.

-

Workup and Purification: The reaction mixture is cooled, diluted with a suitable solvent like ethyl acetate, and filtered. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization Workflow

Instrumentation and Parameters:

-

NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

IR Spectroscopy: Spectra are recorded on an FTIR spectrometer. Samples can be analyzed as a thin film, in a KBr pellet, or as a solution.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Electron ionization (EI) is a common technique for fragmentation analysis.

Potential Biological Significance (Hypothetical)

Fluorinated indoles are of significant interest in medicinal chemistry due to their potential to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.

Indole derivatives are known to interact with a variety of biological targets, including receptors and enzymes. The specific substitution pattern of this compound could lead to novel biological activities, making it a valuable scaffold for the development of new therapeutic agents. Further research would be required to explore its specific biological targets and mechanisms of action.

Conclusion

The structural elucidation of novel compounds like this compound relies on a synergistic combination of synthetic organic chemistry and advanced spectroscopic techniques. While direct experimental data for this specific molecule is sparse, a robust analytical framework can be constructed based on the well-established chemistry and spectroscopy of related fluorinated indoles. This guide provides the foundational knowledge and methodologies for researchers to confidently synthesize, characterize, and explore the potential applications of this and other novel indole derivatives.

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-fluoro-6-methyl-1H-indole, a key heterocyclic building block in medicinal chemistry. The strategic incorporation of a fluorine atom and a methyl group onto the indole scaffold can significantly influence the pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This document details the most pertinent synthetic methodologies, offering experimental protocols and comparative data to aid researchers in the selection and implementation of the most suitable synthesis strategy.

Core Synthetic Strategies

Two principal and versatile methods for the synthesis of substituted indoles, including this compound, are the Leimgruber-Batcho and the Fischer indole syntheses.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho reaction is a highly effective and widely utilized method for the preparation of indoles from o-nitrotoluene derivatives.[1] This two-step process involves the formation of an enamine followed by a reductive cyclization.[1] A key advantage of this method is the ready availability of a diverse range of starting o-nitrotoluenes, allowing for the synthesis of a wide variety of substituted indoles under relatively mild conditions and often in high yields.[1]

The general pathway for the Leimgruber-Batcho synthesis of this compound is depicted below. It commences with the appropriately substituted o-nitrotoluene, 4-fluoro-3-methyl-2-nitrotoluene.

digraph "Leimgruber-Batcho Synthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];

edge [fontname="Arial"];

Start [label="4-Fluoro-3-methyl-2-nitrotoluene", shape=cds, fillcolor="#FBBC05"];

Enamine [label="(E)-1-(Dimethylamino)-2-(4-fluoro-5-methyl-2-nitrophenyl)ethene", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Indole [label="this compound", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Enamine [label="DMF-DMA, Pyrrolidine"];

Enamine -> Indole [label="Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C)"];

}

Fischer indole synthesis pathway.

-

Hydrazone Formation: The 4-fluoro-3-methylphenylhydrazine (or its hydrochloride salt) is reacted with an equimolar amount or a slight excess of the carbonyl compound (e.g., acetone) in a suitable solvent like ethanol or acetic acid. The reaction is typically stirred at room temperature or with gentle heating.

-

Cyclization: An acid catalyst is added to the reaction mixture. The choice of catalyst and reaction temperature is critical and often requires optimization. The mixture is then heated, often to reflux, to effect the cyclization and elimination of ammonia.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water and neutralized with a base. The product is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude this compound is then purified, typically by column chromatography.

Comparative Data of Synthetic Routes

The selection of a synthetic route often depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. The following table summarizes key quantitative data for the synthesis of 5-fluoro-6-substituted indoles via the Leimgruber-Batcho and Fischer indole syntheses, based on available literature for closely related analogs.

Parameter Leimgruber-Batcho Synthesis (for 5-Fluoro-6-halo-indoles)[2] Fischer Indole Synthesis (General)[3] Starting Materials Substituted o-nitrotoluene Substituted phenylhydrazine, Aldehyde/Ketone Key Reagents DMF-DMA, Pyrrolidine, Reducing agent (e.g., Fe/AcOH) Acid catalyst (e.g., ZnCl₂, PPA, H₂SO₄) Reaction Temperature 60-100 °C 80-150 °C Reaction Time 3-5 hours 1-4 hours Reported Yield 70-73% Highly variable, can be low to excellent

Characterization Data

The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic techniques. While specific data for the target molecule is scarce, data for a related isomer, 6-fluoro-3-methyl-1H-indole, is available and can serve as a reference.[4]

Predicted Spectroscopic Data for this compound:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, with coupling patterns influenced by the fluorine and methyl substituents. A singlet for the C2-proton, aromatic signals for the benzene ring protons, a broad singlet for the N-H proton, and a singlet for the methyl group would be anticipated.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the eight carbon atoms of the indole core and the methyl carbon. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the fluorine atom on the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₉H₈FN, MW: 149.17 g/mol ).

Conclusion

Both the Leimgruber-Batcho and Fischer indole syntheses represent viable and robust methods for the preparation of this compound. The Leimgruber-Batcho synthesis is particularly well-suited for large-scale production due to its typically high yields and the use of readily available starting materials. The Fischer indole synthesis, while a classic and versatile method, may require more optimization to achieve high yields. The choice between these routes will ultimately be guided by the specific needs and resources of the research or development team. The detailed protocols and comparative data provided in this guide are intended to facilitate the successful synthesis and characterization of this important fluorinated indole derivative for its application in drug discovery and development.

References

No Direct Research Found on the Biological Activity of 5-Fluoro-6-methyl-1H-indole Derivatives

A comprehensive review of scientific literature reveals a significant gap in the available research on the specific biological activities of 5-fluoro-6-methyl-1H-indole derivatives. Despite extensive searches for scholarly articles, patents, and conference proceedings, no publications detailing the synthesis, biological evaluation, or mechanisms of action for this particular class of compounds were identified.

This lack of specific data makes it impossible to provide an in-depth technical guide as requested, which would include quantitative data, detailed experimental protocols, and visualizations of signaling pathways directly related to this compound derivatives.

While the broader classes of fluorinated indoles, such as 5-fluoroindole and 6-fluoroindole derivatives, have been the subject of considerable research in drug discovery, the specific combination of a fluorine atom at the 5-position and a methyl group at the 6-position of the indole ring does not appear to have been explored or reported in the public domain.

Therefore, at present, we are unable to fulfill the request for a technical guide on the biological activity of this compound derivatives due to the absence of primary research on this topic.

We can, however, offer to compile a technical guide on the biological activities of closely related and well-documented compounds, such as:

-

5-Fluoroindole Derivatives: This class has shown a range of biological activities, including antimicrobial and anticancer properties.

-

6-Fluoroindole Derivatives: These compounds have been investigated as kinase inhibitors and for their potential in treating neurodegenerative diseases.

Should you be interested in a guide on one of these related topics, please let us know, and we will proceed with gathering and presenting the available scientific information in the requested format.

An In-depth Technical Guide to 5-fluoro-6-methyl-1H-indole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-fluoro-6-methyl-1H-indole is a fluorinated indole derivative that holds potential as a building block in medicinal chemistry and drug discovery. The strategic placement of fluorine and methyl groups on the indole scaffold can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, alongside detailed experimental protocols. While specific biological activity data for this compound is not extensively documented in publicly available literature, this guide will also touch upon the broader context of fluoroindoles in drug development to highlight its potential areas of application.

Introduction and Discovery

The "discovery" of this compound is more accurately characterized by its first chemical synthesis rather than a singular discovery event. Its development is rooted in the broader exploration of fluorinated indole scaffolds in medicinal chemistry. The introduction of a fluorine atom is a well-established strategy to enhance the metabolic stability and modulate the electronic properties of drug candidates. Similarly, the methyl group can influence steric interactions and lipophilicity.

The synthesis of substituted indoles, including 5-fluoro-6-substituted indoles, is often achieved through established synthetic methodologies. One of the most prominent methods for this class of compounds is the Leimgruber-Batcho indole synthesis. This reaction continues to be a preferred method for preparing substituted indoles due to its versatility and avoidance of harsh acidic conditions often required in other methods like the Fischer indole synthesis.

Physicochemical and Spectral Data

While specific experimental data for this compound is not widely published, the following tables summarize its key identifiers and expected properties based on its chemical structure and data for analogous compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1000343-16-7 | [1][2] |

| Molecular Formula | C₉H₈FN | [1] |

| Molecular Weight | 149.16 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Purity | 95% | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): ~8.0 (br s, 1H, NH), ~7.1-7.4 (m, 2H, Ar-H), ~6.4 (m, 1H, Ar-H), ~2.3 (s, 3H, CH₃). |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): ~157 (d, JCF ≈ 235 Hz, C5), ~135 (C7a), ~125 (C3a), ~124 (C2), ~115 (d, JCF ≈ 25 Hz, C4), ~105 (C3), ~100 (d, JCF ≈ 20 Hz, C6), ~20 (CH₃). |

| IR (KBr) | ν (cm⁻¹): ~3400 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch), ~1600-1450 (C=C stretch), ~1250 (C-F stretch). |

| Mass Spectrometry (EI) | m/z (%): 149 (M⁺), other fragments corresponding to loss of H, CH₃, HCN. |

Note: The predicted NMR and IR data are estimations based on general principles of spectroscopy and data from structurally similar compounds.

Synthesis of this compound

The most probable and scalable synthetic route to this compound is the Leimgruber-Batcho indole synthesis. This method involves the condensation of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization.

General Synthetic Pathway

The synthesis can be logically broken down into two main stages: the preparation of the key starting material, 4-fluoro-2-methyl-5-nitrotoluene, and its subsequent conversion to the target indole.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar substituted indoles.

Protocol 1: Synthesis of 4-fluoro-2-methyl-5-nitrotoluene (Starting Material)

-

Step 1: Nitration of 4-fluoro-2-methylaniline. To a cooled solution of 4-fluoro-2-methylaniline in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is then poured onto ice, and the precipitated 4-fluoro-2-methyl-5-nitroaniline is collected by filtration.

-

Step 2: Diazotization. The 4-fluoro-2-methyl-5-nitroaniline is suspended in an aqueous acidic solution (e.g., HCl) and cooled. A solution of sodium nitrite in water is added slowly to form the diazonium salt.

-

Step 3: Deamination. The diazonium salt solution is then treated with a reducing agent, such as hypophosphorous acid (H₃PO₂), to replace the diazonium group with a hydrogen atom, yielding 4-fluoro-2-methyl-5-nitrotoluene. The product is then purified by distillation or chromatography.

Protocol 2: Leimgruber-Batcho Synthesis of this compound

-

Step 1: Formation of the Enamine. A mixture of 4-fluoro-2-methyl-5-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in a suitable solvent (e.g., DMF) is heated. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

-

Step 2: Reductive Cyclization. The crude enamine is dissolved in a mixture of acetic acid and a solvent like toluene. Iron powder is added, and the mixture is heated. The progress of the cyclization is monitored by HPLC. After the reaction is complete, the mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and filtered to remove the iron catalyst. The filtrate is washed successively with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Caption: Experimental workflow for the Leimgruber-Batcho synthesis.

Biological Activity and Potential Applications

While there is a lack of specific biological data for this compound in the current literature, the broader family of fluorinated indoles has shown significant promise in various therapeutic areas.[3] The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved drugs.[3]

The introduction of fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. It can also alter the pKa of nearby functional groups and improve binding affinity to target proteins through favorable electrostatic interactions.

Given these properties, this compound could serve as a valuable intermediate for the synthesis of novel compounds with potential activity as:

-

Anticancer Agents: Many indole derivatives are known to inhibit protein kinases or interfere with microtubule dynamics.

-

Antiviral Agents: Fluorinated indoles have been investigated as inhibitors of viral replication.

-

Central Nervous System (CNS) Agents: The indole scaffold is central to many neurotransmitters, and its derivatives are often explored for neurological and psychiatric disorders.

Further research is required to elucidate the specific biological activities of this compound and its derivatives.

Conclusion

This compound is a synthetically accessible fluorinated indole with potential as a key building block in drug discovery programs. The Leimgruber-Batcho synthesis provides a reliable and scalable route for its preparation. While its specific biological profile remains to be fully characterized, the well-established importance of the fluorinated indole scaffold in medicinal chemistry suggests that this compound and its derivatives are worthy of further investigation for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis and properties to aid researchers in this endeavor.

References

Substituted 5-Fluoroindoles: A Comprehensive Technical Review for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom at the 5-position of the indole ring has emerged as a powerful strategy to modulate the physicochemical and biological properties of these molecules, leading to the discovery of potent therapeutic agents with diverse applications. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of substituted 5-fluoroindoles, with a focus on their potential in drug discovery and development.

Synthesis of Substituted 5-Fluoroindoles

The synthesis of the 5-fluoroindole core and its derivatives is most commonly achieved through the Fischer indole synthesis. This versatile method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone.

Experimental Protocol: Fischer Indole Synthesis of a Substituted 5-Fluoroindole

This protocol describes the synthesis of a generic substituted 5-fluoroindole from 4-fluorophenylhydrazine and a suitable ketone.

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Substituted ketone (e.g., cyclohexanone)

-

Glacial acetic acid

-

Ethanol

-

Sodium acetate

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a minimal amount of water.

-

Add a solution of sodium acetate (1.2 eq) in water to neutralize the hydrochloride and liberate the free hydrazine.

-

To this solution, add the substituted ketone (1.1 eq) dissolved in ethanol.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

The resulting phenylhydrazone often precipitates from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

-

Cyclization (Indolization):

-

In a separate flask equipped with a reflux condenser, suspend the dried phenylhydrazone (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours. Monitor the cyclization by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure substituted 5-fluoroindole.

-

Biological Activities and Structure-Activity Relationships

Substituted 5-fluoroindoles exhibit a wide spectrum of biological activities, making them attractive candidates for the development of novel therapeutics. The fluorine atom at the 5-position often enhances metabolic stability and binding affinity to biological targets.[1]

Antimicrobial Activity

5-Fluoroindole and its derivatives have demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

| Compound | Target Organism | Assay | Key Metric (Unit) | Result |

| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay | MIC (µM) | 4.7 |

| 6-Fluoroindole | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay | MIC (µM) | 74.0 |

| 7-Fluoroindole | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay | MIC (µM) | 148.0 |

Structure-Activity Relationship (SAR): The position of the fluorine atom on the indole ring is a critical determinant of anti-tubercular activity. 5-Fluoroindole is significantly more potent than its 6- and 7-fluoro isomers, highlighting the importance of substitution at the 5-position.[2]

Anticancer Activity

Several substituted 5-fluoroindoles have been investigated for their anticancer potential. For instance, 5-fluoroindole-3-acetic acid has been explored as a prodrug that can be activated by peroxidases, which are often overexpressed in tumor tissues.[3][4] This activation leads to the formation of cytotoxic species that can kill cancer cells.[3] The proposed mechanism involves the oxidative decarboxylation to form a reactive 3-methylene-2-oxindole intermediate.[3][4]

Studies on 5-fluorouracil (5-FU), a structurally related fluorinated pyrimidine, have shown that it can induce apoptosis in cancer cells through caspase-dependent pathways, often involving caspase-9.[5][6] While not a direct indole derivative, the mechanisms of 5-FU provide insights into potential pathways that could be exploited by fluorinated indole compounds.

| Compound/Drug | Cell Line | Assay | Key Metric (Unit) | Result |

| 5-Fluorouracil | HCT116 (Colon Cancer) | MTT Assay | IC50 (µM) | ~11.3 |

| 5-Fluorouracil | HT-29 (Colon Cancer) | MTT Assay | IC50 (µM) | ~11.25 |

Antiviral Activity

Substituted indoles have been identified as potent inhibitors of various viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). The 5-fluoro substitution can be a key feature in enhancing antiviral potency.

HCV Inhibition: Many indole derivatives target the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1][2][7] These non-nucleoside inhibitors bind to allosteric sites on the enzyme, disrupting its function.[2]

| Compound | Target | Assay | Key Metric (Unit) | Result |

| Indole Derivative 12e | HCV Replication (Genotype 2a) | Luciferase Reporter Assay | EC50 (µM) | 1.1 |

| Indole Derivative 12e | HCV NS5B Polymerase | In vitro Polymerase Assay | IC50 (nM) | 292 |

HIV Inhibition: Certain indole derivatives have been shown to inhibit HIV-1 replication by targeting different stages of the viral life cycle, such as Tat-mediated viral transcription or viral fusion.[8][9][10]

| Compound | Target | Assay | Key Metric (Unit) | Result |

| 1,3,4-Oxadiazole-Indole 9 | HIV-1 Infectivity | Cell-based Assay | EC50 (µM) | 0.17 |

| 1,3,4-Oxadiazole-Indole 13 | HIV-1 Infectivity | Cell-based Assay | EC50 (µM) | 0.24 |

α-Glucosidase Inhibition

Substituted 5-fluoro-2-oxindoles have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage type 2 diabetes by reducing postprandial hyperglycemia.

Experimental Protocol: α-Glucosidase Inhibitory Assay

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Substituted 5-fluoro-2-oxindole derivatives

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate solution

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compounds and acarbose in DMSO.

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of α-glucosidase solution.

-

Pre-incubate the mixture at 37 °C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution.

-

Incubate the plate at 37 °C for 20 minutes.

-

Stop the reaction by adding 50 µL of sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

| Compound | Target | Assay | Key Metric (Unit) | Result |

| (Z)-5-Fluoro-3-(4-hydroxybenzylidene)indolin-2-one | α-Glucosidase | In vitro enzyme assay | IC50 (µM) | 35.83 |

| (Z)-5-Fluoro-3-(3-hydroxybenzylidene)indolin-2-one | α-Glucosidase | In vitro enzyme assay | IC50 (µM) | 49.89 |

| Acarbose (Reference) | α-Glucosidase | In vitro enzyme assay | IC50 (µM) | 569.43 |

SAR: The position and nature of the substituent on the benzylidene ring significantly influence the inhibitory activity. Hydroxyl groups at the meta- and para-positions of the benzylidene ring were found to be particularly effective.

Serotonin Receptor Ligands

The indole nucleus is a key component of serotonin (5-hydroxytryptamine, 5-HT), a crucial neurotransmitter. Consequently, many indole derivatives, including 5-fluoroindoles, have been developed as ligands for various serotonin receptor subtypes, with applications in treating depression, anxiety, and other CNS disorders.

Experimental Protocol: Serotonin Receptor Binding Assay

Materials:

-

Cell membranes expressing the desired serotonin receptor subtype (e.g., 5-HT2A)

-

Radioligand (e.g., [3H]ketanserin for 5-HT2A)

-

Substituted 5-fluoroindole derivatives

-

Non-specific binding agent (e.g., mianserin)

-

Assay buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

In test tubes, combine the cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or non-specific agent for non-specific binding).

-

Incubate the mixture at a specific temperature (e.g., 37 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki (inhibition constant) of the test compounds.

Conclusion

Substituted 5-fluoroindoles represent a versatile and highly promising class of compounds for drug discovery and development. The strategic incorporation of a fluorine atom at the 5-position of the indole ring consistently demonstrates the potential to enhance biological activity across a range of therapeutic areas, including infectious diseases, oncology, and central nervous system disorders. The well-established synthetic routes, coupled with a growing understanding of their structure-activity relationships and mechanisms of action, provide a solid foundation for the rational design of novel and improved 5-fluoroindole-based drug candidates. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this remarkable scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical genetics-based discovery of indole derivatives as HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 5-fluoro-6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-6-methyl-1H-indole is a fluorinated derivative of the indole scaffold, a core structure in numerous biologically active compounds. The strategic placement of a fluorine atom and a methyl group on the indole ring is anticipated to modulate its physicochemical and pharmacological properties, making it a compound of significant interest in medicinal chemistry and drug discovery. Fluorination is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of the available physicochemical data, experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance.

Physicochemical Properties

Table 1: Core Physicochemical Data for this compound and Related Compounds

| Property | This compound | 6-Fluoro-5-methyl-1H-indole | 5-Fluoro-3-methyl-1H-indole | 6-Fluoro-2-methyl-1H-indole |

| CAS Number | 1000343-16-7[1][2][3] | 162100-95-0[4] | 2638-93-9 | 40311-13-5[5][6] |

| Molecular Formula | C₉H₈FN[1] | C₉H₈FN | C₉H₈FN | C₉H₈FN[5] |

| Molecular Weight | 149.17 g/mol [1] | 149.17 g/mol | 149.17 g/mol | 149.17 g/mol [5] |

| Melting Point (°C) | Data not available | Data not available | 79-80 | 100[5] |

| Boiling Point (°C) | Data not available | Data not available | Data not available | 269.2 at 760 mmHg[5] |

| pKa (Predicted) | Data not available | Data not available | Data not available | 16.97 ± 0.30[7] |

Table 2: Calculated and Predicted Physicochemical Properties

| Property | This compound-3-carbonitrile | Methyl 5,6,7-trifluoro-1H-indole-2-carboxylate |

| XLogP3 | 2.2 | 2.3718[8] |

| Hydrogen Bond Donor Count | 1 | 1[8] |

| Hydrogen Bond Acceptor Count | 2 | 2[8] |

| Rotatable Bond Count | 0 | 1[8] |

| Topological Polar Surface Area (TPSA) | 39.9 Ų | 42.09 Ų[8] |

Experimental Protocols

Synthesis: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and widely used method for the preparation of substituted indoles from o-nitrotoluenes. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Step 1: Enamine Formation

-

To a solution of 4-fluoro-5-methyl-2-nitrotoluene (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5-2 equivalents) and pyrrolidine (1.5-2 equivalents).

-

Heat the reaction mixture at 80-100 °C for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture containing the enamine intermediate is typically used directly in the next step without purification.

Step 2: Reductive Cyclization

-

The crude enamine from the previous step is dissolved in a solvent such as ethanol, ethyl acetate, or a mixture of toluene and acetic acid.

-

A reducing agent is added. Common choices include:

-

The reaction mixture is stirred at room temperature or heated, depending on the chosen reducing agent, until the reduction of the nitro group and subsequent cyclization are complete.[9][10]

-

Monitor the reaction by TLC or HPLC.

-

After completion, the reaction mixture is filtered to remove the catalyst or inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Figure 1. Leimgruber-Batcho Synthesis Workflow.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for indole derivatives.[11]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of a modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape.[12]

-

Detection: UV detection at a wavelength of approximately 220 nm or 280 nm.[11][12]

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.22 µm or 0.45 µm filter before injection.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the methyl group. The fluorine atom will cause splitting of adjacent proton signals (H-F coupling).

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atom directly attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be indicative of the electronic environment around the fluorine atom.[13][14]

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight).

-

Expected Ion: The protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus a proton.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not yet published, many fluorinated indole derivatives exhibit significant biological activities, including as antimicrobial, anticancer, and neuroactive agents.[15] A number of indole-containing compounds are known to interact with serotonin (5-hydroxytryptamine, 5-HT) receptors, which are implicated in a wide range of physiological and pathological processes in the central nervous system.[15][16]

The following diagram illustrates a generalized serotonin receptor signaling pathway, a potential target for fluorinated indole derivatives.

Figure 2. Generalized Serotonin Receptor Signaling Pathway.

This pathway illustrates the synthesis and release of serotonin from a presynaptic neuron, its binding to a postsynaptic receptor, and the subsequent activation of intracellular signaling cascades that lead to a cellular response.[5][17] The modulation of this pathway by compounds like this compound could have significant therapeutic implications.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While experimental data for this specific compound is limited, this guide provides a framework for its synthesis, analysis, and potential biological investigation based on the properties of related molecules. Further research is warranted to fully elucidate the physicochemical properties and pharmacological profile of this intriguing molecule.

References

- 1. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [biochemsafebuy.com]

- 2. cacheby.com [cacheby.com]

- 3. CAS号1000343-16-7_5-氟-6-甲基-1H-吲哚_CATO|标准品信息,CATO标准品信息网 - CATO标准品信息网 [catorm.com]

- 4. 162100-95-0|6-Fluoro-5-methyl-1H-indole|BLD Pharm [bldpharm.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. benchchem.com [benchchem.com]

- 12. cetjournal.it [cetjournal.it]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biophysics.org [biophysics.org]

- 15. researchgate.net [researchgate.net]

- 16. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

Potential Therapeutic Targets for 5-Fluoro-6-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic introduction of fluorine and methyl groups onto the indole ring can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, thereby enhancing its therapeutic potential.[2] This technical guide explores the potential therapeutic targets of the novel compound 5-fluoro-6-methyl-1H-indole by examining the established biological activities of structurally related fluorinated and methylated indole derivatives. While direct experimental data for this compound is limited, this document serves as a comprehensive resource to guide future research and drug discovery efforts.

Inferred Therapeutic Potential Based on Structural Analogs

The biological activity of fluorinated indoles is highly dependent on the position of the fluorine atom.[3] For instance, 5-fluoroindole has demonstrated significant antimicrobial activity, particularly against Mycobacterium tuberculosis.[3] Similarly, methylation of the indole ring has been shown to confer bactericidal properties.[4] Based on the activities of these and other related compounds, this compound is predicted to have potential applications in several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Data Presentation: Biological Activities of Related Indole Derivatives

The following tables summarize the quantitative data for various substituted indole derivatives, providing a basis for predicting the potential efficacy of this compound.

Table 1: Antimicrobial Activity of Substituted Indoles

| Compound | Target Organism | Assay Type | Key Metric (Unit) | Result | Reference |

| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 4.7 | [3][5] |

| 6-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 74.0 | [3] |

| 5-Methylindole | Methicillin-resistant Staphylococcus aureus (MRSA) | Cell Survival Assay | - | Bactericidal | [4] |

| 5-Methylindole | Multidrug-resistant Klebsiella pneumoniae | Cell Survival Assay | - | Bactericidal | [4] |

| 5-Methylindole | Mycobacterium tuberculosis | Cell Survival Assay | - | Bactericidal | [4] |

Table 2: Anticancer Activity of Substituted Indoles (Cytotoxicity)

| Compound/Derivative Class | Cell Line | Assay Type | Key Metric (Unit) | Result | Reference |

| 5-Fluoro-2-oxindole Derivatives | Various Cancer Cell Lines | MTT Assay | IC50 (µM) | Varies by derivative | [6] |

| Indole-2-carboxamides | Four Human Cancer Cell Lines | Antiproliferative Assay | GI50 (nM) | 26 - 86 | [7] |

| 5,6-Dihydroxy-4-fluorotryptamine | Neuroblastoma N-2a | [3H]thymidine incorporation | IC50 (µM) | 117 | [8] |

| 5,6-Dihydroxy-7-fluorotryptamine | Neuroblastoma N-2a | [3H]thymidine incorporation | IC50 (µM) | 125 | [8] |

Table 3: Enzyme and Receptor Inhibition by Substituted Indoles

| Compound/Derivative Class | Target | Assay Type | Key Metric (Unit) | Result | Reference |

| 5-Fluoro-2-oxindole Derivative (3f) | α-Glucosidase | Enzyme Inhibition Assay | IC50 (µM) | 35.83 ± 0.98 | [6] |

| GSK2606414 (an indole derivative) | Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) | Kinase Inhibition Assay | - | Potent and selective inhibition | [9] |

| Indole-2-carboxamide (Va) | Epidermal Growth Factor Receptor (EGFR) | Kinase Inhibition Assay | IC50 (nM) | 71 ± 06 | [7] |

| Indole-2-carboxamide Derivatives | BRAFV600E | Kinase Inhibition Assay | IC50 (nM) | 77 - 107 | [7] |

| Indole-2-carboxamide Derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Kinase Inhibition Assay | - | Inhibitory activity observed | [7] |

| 5-Chloroindole | Nuclear Receptor Nurr1 | Microscale Thermophoresis (MST) | Binding Affinity (µM) | 15.0 ± 1.2 | [10] |

Potential Signaling Pathways and Mechanisms of Action

Based on the known targets of related indole compounds, several signaling pathways are likely to be modulated by this compound.

Kinase Inhibition in Cancer

Many indole derivatives function as kinase inhibitors, targeting key signaling nodes in cancer progression.[7][11] These compounds often compete with ATP for binding to the kinase domain, thereby blocking downstream signaling.

Caption: Hypothesized kinase inhibition pathway for this compound.

Modulation of the Aryl Hydrocarbon Receptor (AHR)

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor involved in regulating immune responses and inflammation.[12][13] Indole derivatives are known modulators of AHR signaling.

Caption: Potential modulation of the AHR signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials and Reagents:

-

This compound

-

Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., acidic isopropanol)

-

96-well flat-bottom plates

-

Multi-well spectrophotometer

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

-

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing using Resazurin Microtiter Assay (REMA)

This colorimetric assay determines the minimum inhibitory concentration (MIC) of a compound against bacteria.[5]

-

Materials:

-

96-well microtiter plates

-

Bacterial growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis)

-

Bacterial strain of interest

-

This compound stock solution (in DMSO)

-

Resazurin solution (0.02% in sterile water)

-

Positive control (e.g., Isoniazid)

-

Negative control (no drug)

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate broth in the 96-well plates.

-

Inoculum Preparation: Prepare a suspension of the bacterial strain and adjust the turbidity to a McFarland standard of 1.0, followed by further dilution.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions for the specific bacterium (e.g., 7 days at 37°C for M. tuberculosis).

-

Resazurin Addition: Add resazurin solution to each well and incubate for another 24-48 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

-

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

Conclusion

While further direct experimental validation is necessary, the analysis of structurally similar compounds strongly suggests that this compound holds significant promise as a scaffold for the development of novel therapeutic agents. The potential for this compound to act as a kinase inhibitor, an antimicrobial agent, or a modulator of the aryl hydrocarbon receptor warrants comprehensive investigation. The experimental protocols and pathway analyses provided in this guide offer a robust framework for initiating such research, paving the way for the potential discovery of new treatments for a range of diseases.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Targeted Drug Delivery Technologies Potentiate the Overall Therapeutic Efficacy of an Indole Derivative in a Mouse Cystic Fibrosis Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Screening Assays for 5-Fluoro-6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-6-methyl-1H-indole is a synthetic small molecule belonging to the indole class of heterocyclic compounds. The indole scaffold is a common motif in numerous biologically active natural products and pharmaceutical agents. The incorporation of a fluorine atom and a methyl group at the 5- and 6-positions, respectively, can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, thereby influencing its pharmacological profile.[1][2] While specific biological data for this compound is not extensively available in public literature, this guide outlines a rational, multi-tiered in vitro screening cascade to elucidate its potential therapeutic activities. The proposed assays are based on the known biological activities of structurally related fluoroindole derivatives, which include anticancer, antimicrobial, and neuroactive properties.[1][3]

This technical guide provides detailed experimental protocols for a suggested screening cascade, illustrative data presentation in tabular format, and visualizations of experimental workflows and a representative signaling pathway to guide researchers in the preliminary assessment of this novel compound.

Proposed In Vitro Screening Cascade

A hierarchical screening approach is recommended to efficiently characterize the biological activity of this compound. This cascade begins with a broad assessment of cytotoxicity, followed by more specific assays to identify potential molecular targets and cellular pathways.

Caption: Proposed hierarchical screening cascade for this compound.

Data Presentation: Summary of (Hypothetical) Quantitative Data

The following tables present hypothetical data for this compound in the proposed screening assays. This data is for illustrative purposes only to demonstrate how results can be structured for clear comparison.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| A549 | Lung Carcinoma | 25.8 |

| HCT116 | Colon Carcinoma | 18.2 |

| HeLa | Cervical Cancer | 35.1 |

Table 2: Kinase Inhibition Profile of this compound (at 10 µM)

| Kinase Target | % Inhibition |

| EGFR | 78 |

| VEGFR2 | 65 |

| BRAF | 42 |

| SRC | 85 |

Table 3: GPCR β-Arrestin Recruitment Activity of this compound

| GPCR Target | Activity | EC₅₀ (µM) |

| 5-HT₂ₐ | Agonist | 5.2 |

| D₂ | Antagonist | 15.7 |

Table 4: Modulation of NF-κB Transcriptional Activity by this compound

| Assay Mode | Stimulus | IC₅₀ / EC₅₀ (µM) |

| Agonist | None | > 50 |

| Antagonist | TNF-α | 8.9 |

Experimental Protocols

Tier 1: General Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on cell viability and proliferation by measuring the metabolic activity of cells.[4]

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa) in appropriate media.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[3]

-

-

MTT Addition and Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Tier 2: Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of the compound to inhibit the activity of specific protein kinases by quantifying the amount of ATP remaining after the kinase reaction.[8]

-

Compound Preparation:

-

Prepare serial dilutions of this compound in DMSO in a 384-well plate. Include a known kinase inhibitor as a positive control and DMSO as a vehicle control.[8]

-

-

Kinase Reaction:

-

Prepare a master mix containing the kinase of interest (e.g., EGFR, VEGFR2), its specific substrate, and assay buffer.

-

Dispense the kinase reaction mixture into the wells of the assay plate containing the compound.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for 60 minutes.[9]

-

-

Signal Detection:

-

Data Acquisition and Analysis:

-

Measure the luminescence intensity using a plate reader.

-

The luminescent signal is inversely proportional to the kinase activity.[10]

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.

-

References

- 1. benchchem.com [benchchem.com]

- 2. 162100-95-0(6-Fluoro-5-methyl-1H-indole) | Kuujia.com [kuujia.com]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

Methodological & Application

Synthesis of 5-fluoro-6-methyl-1H-indole: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-fluoro-6-methyl-1H-indole, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the robust and scalable Leimgruber-Batcho indole synthesis methodology. This protocol outlines a two-step process commencing with the synthesis of the requisite starting material, 4-fluoro-3-methyl-2-nitrotoluene, followed by its conversion to the target indole. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow to aid in laboratory implementation.

Introduction

Fluorinated indole scaffolds are of significant interest in the pharmaceutical industry due to the favorable pharmacological properties that the fluorine atom can confer upon a molecule, including enhanced metabolic stability and binding affinity. The title compound, this compound, serves as a valuable building block for the synthesis of more complex biologically active molecules. The Leimgruber-Batcho indole synthesis is a widely utilized and efficient method for the preparation of indoles from o-nitrotoluenes.[1] This method offers the advantages of readily available starting materials, mild reaction conditions, and generally high yields, making it a preferred alternative to other methods like the Fischer indole synthesis.[1]

Synthesis Pathway

The synthesis of this compound is accomplished through a two-stage process. The first stage involves the nitration of 3-fluoro-2-methylaniline to produce the key intermediate, 4-fluoro-3-methyl-2-nitrotoluene. The second stage employs the Leimgruber-Batcho synthesis, which consists of two sequential steps: the formation of an enamine from 4-fluoro-3-methyl-2-nitrotoluene and subsequent reductive cyclization to yield the final product.

Quantitative Data Summary

The following table summarizes the expected yields and key physical properties for the synthesized compounds. The data is estimated based on typical yields for similar reactions reported in the literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Expected Yield (%) |

| 4-fluoro-3-methyl-2-nitrotoluene | C₈H₈FNO₂ | 169.15 | Yellow Oil/Solid | 70-80 |

| (E)-1-(Dimethylamino)-2-(4-fluoro-3-methyl-2-nitrophenyl)ethene | C₁₁H₁₃FN₂O₂ | 238.24 | Red Solid | 85-95 |

| This compound | C₉H₈FN | 149.17 | White/Off-white Solid | 70-85 |

Experimental Protocols

Stage 1: Synthesis of 4-fluoro-3-methyl-2-nitrotoluene

Materials:

-

3-fluoro-2-methylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice Bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 equivalents) to 0°C using an ice bath.

-

Slowly add 3-fluoro-2-methylaniline (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, pre-cooled to 0°C.

-

Add the nitrating mixture dropwise to the aniline solution over 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-fluoro-3-methyl-2-nitrotoluene by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.

Stage 2: Synthesis of this compound via Leimgruber-Batcho Synthesis

Step 2a: Enamine Formation

Materials:

-

4-fluoro-3-methyl-2-nitrotoluene

-

N,N-Dimethylformamide (DMF)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Pyrrolidine (optional, but recommended)

Procedure:

-

To a solution of 4-fluoro-3-methyl-2-nitrotoluene (1 equivalent) in DMF (5-10 volumes), add N,N-dimethylformamide dimethyl acetal (2-3 equivalents) and pyrrolidine (1-2 equivalents).

-

Heat the reaction mixture to 100-120°C and stir for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude enamine, which typically appears as a dark red oil or solid. This intermediate is often used in the next step without further purification.

Step 2b: Reductive Cyclization

Materials:

-

Crude (E)-1-(Dimethylamino)-2-(4-fluoro-3-methyl-2-nitrophenyl)ethene

-

Ethanol or Ethyl Acetate

-

Palladium on Carbon (10% Pd/C) or Raney Nickel

-

Hydrogen Gas (H₂) or Hydrazine Hydrate (N₂H₄·H₂O)

-

Celite

Procedure (Catalytic Hydrogenation):

-

Dissolve the crude enamine from the previous step in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C (5-10 mol%).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.

Alternative Procedure (Transfer Hydrogenation):

-

Dissolve the crude enamine in ethanol.

-

Add Raney Nickel (as a slurry in ethanol).

-

Heat the mixture to reflux and add hydrazine hydrate dropwise.

-

After the addition is complete, continue refluxing for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter through Celite, and wash the filter cake with ethanol.

-

Concentrate the filtrate and purify as described above.

Synthesis Workflow Diagram

Caption: Synthetic route for this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Concentrated acids are highly corrosive and should be handled with extreme care.

-

Catalytic hydrogenation with Pd/C and hydrogen gas should be conducted with appropriate safety measures to mitigate the risk of fire or explosion. Raney Nickel is pyrophoric and must be handled as a slurry in a solvent.

-